1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

Medicinal chemistry Kinase inhibitor design Lipophilicity

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (CAS 1708268-59-0) is a 2,4,6-trisubstituted pyrimidine building block comprising a 2-cyclopropyl group, a 6-trifluoromethyl substituent, and a piperidin-4-amine at position This substitution pattern places the cyclopropyl ring directly on the pyrimidine scaffold rather than on an exocyclic amine, creating a regioisomer distinct from the N-cyclopropyl analog CAS 2097937-39-6. Computed physicochemical properties from PubChem include a molecular weight of 286.30 g/mol, XLogP3 of 1.8, topological polar surface area (TPSA) of 55 Ų, and two rotatable bonds.

Molecular Formula C13H17F3N4
Molecular Weight 286.30 g/mol
Cat. No. B15055122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine
Molecular FormulaC13H17F3N4
Molecular Weight286.30 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N3CCC(CC3)N)C(F)(F)F
InChIInChI=1S/C13H17F3N4/c14-13(15,16)10-7-11(19-12(18-10)8-1-2-8)20-5-3-9(17)4-6-20/h7-9H,1-6,17H2
InChIKeyXUHXBMVCGHYNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine: Structural and Pharmacochemical Baseline for Kinase-Targeted Procurement


1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (CAS 1708268-59-0) is a 2,4,6-trisubstituted pyrimidine building block comprising a 2-cyclopropyl group, a 6-trifluoromethyl substituent, and a piperidin-4-amine at position 4. This substitution pattern places the cyclopropyl ring directly on the pyrimidine scaffold rather than on an exocyclic amine, creating a regioisomer distinct from the N-cyclopropyl analog CAS 2097937-39-6. Computed physicochemical properties from PubChem include a molecular weight of 286.30 g/mol, XLogP3 of 1.8, topological polar surface area (TPSA) of 55 Ų, and two rotatable bonds [1]. The core scaffold is a recognized privileged structure for kinase hinge-region binding, with 2-substituted pyrimidines capable of forming hydrogen-bonds characteristic of type I kinase inhibitors [2]. This compound serves as a key intermediate for the synthesis of kinase inhibitor libraries and is commercially available at ≥97% purity.

Why 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine Cannot Be Replaced by Regioisomeric Analogs Without Quantitative Differentiation


Substituting 1-(2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine with its N-cyclopropyl regioisomer (CAS 2097937-39-6) or with the des-cyclopropyl analog (CAS 1329672-94-7) introduces quantifiable differences in lipophilicity, conformational flexibility, and hydrogen-bonding capacity that directly affect kinase hinge recognition and downstream pharmacokinetic properties. The 2-cyclopropyl substitution on the pyrimidine ring positions the cyclopropyl group to interact with the hydrophobic pocket adjacent to the kinase hinge, whereas the N-cyclopropyl regioisomer presents the cyclopropyl on a flexible exocyclic amine, reducing the geometric precision of hinge contacts [1]. Without explicit comparative experimental binding data, the computed physicochemical properties—XLogP3, TPSA, and rotatable bond count—provide verified, quantitative differentiation that guides informed selection for synthetic programs targeting specific kinase selectivity profiles [2].

Quantitative Comparative Evidence for 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine Versus Closest Structural Analogs


2-Cyclopropyl Regioisomeric Differentiation Versus N-Cyclopropyl Analog: Lipophilicity (XLogP3) Comparison

The target compound (2-cyclopropyl regioisomer) exhibits an XLogP3 of 1.8, compared to 2.3 for the N-cyclopropyl regioisomer CAS 2097937-39-6. This 0.5 log unit reduction in lipophilicity, computed by the same XLogP3 3.0 algorithm [1], predicts improved aqueous solubility and potentially reduced CYP-mediated metabolism and off-target promiscuity [2].

Medicinal chemistry Kinase inhibitor design Lipophilicity

Reduced Conformational Flexibility: Rotatable Bond Count Comparison with N-Cyclopropyl Analog

The target compound possesses 2 rotatable bonds compared to 3 rotatable bonds for the N-cyclopropyl regioisomer CAS 2097937-39-6, as computed by Cactvs 3.4.8.18 [1]. This difference arises because the cyclopropyl group is attached directly to the pyrimidine ring (position 2) rather than to an exocyclic amine nitrogen, eliminating one rotatable bond. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and improved ligand efficiency metrics [2].

Conformational analysis Ligand efficiency Kinase inhibitor design

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability and Transporter Recognition

The target compound exhibits a TPSA of 55 Ų, which is 13.9 Ų higher than the 41.1 Ų of the N-cyclopropyl regioisomer CAS 2097937-39-6 [1]. This 34% increase arises from the distinct spatial arrangement: the piperidin-4-amine is attached at pyrimidine position 4 while the cyclopropyl occupies position 2, creating a different hydrogen-bond vector pattern compared to the analog where the cyclopropyl and piperidine share the exocyclic 4-amino nitrogen.

Drug-likeness Permeability Physicochemical profiling

Scaffold-Based Kinase Inhibitor Potency Reference: 2-Cyclopropyl-Trifluoromethyl Pyrimidine Core Activity

While direct IC₅₀ data for the target compound are not publicly available, the closely related 2-cyclopropyl-5-(trifluoromethyl)pyrimidine derivative SBP-7455 demonstrates potent dual ULK1/ULK2 inhibition with IC₅₀ values of 13 nM and 476 nM, respectively, in ADP-Glo assays [1]. This validates that the 2-cyclopropyl-trifluoromethyl-pyrimidine core motif is capable of achieving sub-50 nanomolar kinase inhibition. The target compound differs in trifluoromethyl position (6- vs. 5-) and carries a piperidin-4-amine at position 4 rather than a substituted aniline, providing a distinct vector for hinge-region hydrogen-bonding.

Kinase inhibition ULK1/ULK2 Autophagy Scaffold validation

Optimal Procurement and Application Scenarios for 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine


Kinase Inhibitor Library Synthesis Requiring 2-Cyclopropyl Hinge-Binder Geometry

Programs synthesizing type I kinase inhibitor libraries can prioritize this compound over the N-cyclopropyl regioisomer because the 2-cyclopropyl substituent projects directly from the pyrimidine ring, mimicking the orientation of the 2-cyclopropyl group in validated inhibitors such as SBP-7455 (ULK1 IC₅₀ = 13 nM) [1]. The 2 rotatable bonds and XLogP3 of 1.8 [2] predict a lower entropic binding penalty and improved solubility, both critical for generating library members with favorable drug-likeness.

Fragment-Based Drug Discovery Leveraging Reduced Conformational Flexibility

In fragment-based screening campaigns, the compound's reduced rotatable bond count (2 vs. 3 for the N-cyclopropyl analog) [1] translates to a lower entropic cost of binding, which can enhance the fragment's binding efficiency (typically measured as ligand efficiency, LE). This makes the target compound a superior fragment candidate when high LE is a screening triage criterion.

CNS-Penetrant Kinase Inhibitor Lead Optimization

For CNS-targeted kinase inhibitor programs, the TPSA of 55 Ų [1] positions the compound within the generally accepted CNS drug-like space (TPSA < 60-70 Ų). In contrast, the N-cyclopropyl analog with TPSA of 41.1 Ų may be less optimal for avoiding P-glycoprotein efflux while still penetrating the blood-brain barrier. The piperidin-4-amine handle also provides a modifiable basic center for tuning CNS exposure.

Synthesis of Targeted Covalent Inhibitors via Piperidine Amine Functionalization

The primary amine of the piperidin-4-amine moiety serves as a versatile synthetic handle for introducing acrylamide warheads, biotin tags, or fluorescent probes. This differentiates the compound from analogs where the amine is tertiary (e.g., N-cyclopropyl piperidine), which cannot be directly functionalized for covalent inhibitor design [1].

Quote Request

Request a Quote for 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.